TCR/pMHC Affinity vs. SIINFEKL
OVA-E1 (EIINFEKL) demonstrates substantially reduced binding affinity to the OT-I TCR compared to the native agonist SIINFEKL, as measured by equilibrium dissociation constant (KD) . This quantitative difference in TCR/pMHC avidity underlies the divergent functional outcomes observed between these two peptides in T cell activation assays [1].
| Evidence Dimension | TCR/pMHC equilibrium dissociation constant (KD) |
|---|---|
| Target Compound Data | KD = 136–211 µM |
| Comparator Or Baseline | SIINFEKL (native agonist): KD = 8.7 µM |
| Quantified Difference | 15.6-fold to 24.3-fold higher KD (lower affinity) |
| Conditions | OT-I TCR transgenic system; H-2Kb MHC class I molecule context |
Why This Matters
For researchers studying TCR avidity thresholds or requiring altered peptide ligands with defined, quantifiably reduced affinity relative to the native agonist, OVA-E1 provides a well-characterized reference compound with precisely documented KD values.
- [1] Denton AE, Wesselingh R, Gras S, Guillonneau C, Olson MR, Mintern JD, Zeng W, Jackson DC, Rossjohn J, Hodgkin PD, Doherty PC, Turner SJ. Affinity thresholds for naive CD8+ CTL activation by peptides and engineered influenza A viruses. J Immunol. 2011;187(11):5733-5744. View Source
